2-Oxovaleric acid

Description

2-Oxopentanoic acid has been reported in Arabidopsis thaliana with data available.

RN given refers to parent cpd

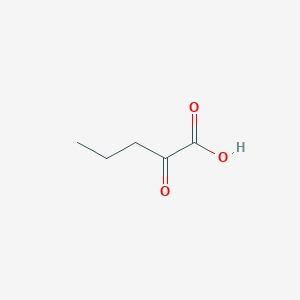

Structure

3D Structure

Properties

IUPAC Name |

2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVFRMMRZOCFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13022-83-8 (hydrochloride salt) | |

| Record name | 2-Ketopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021647 | |

| Record name | Alpha-Ketovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1821-02-9 | |

| Record name | 2-Oxovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ketopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpha-Ketovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01I0OE93A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

6.5 °C | |

| Record name | 2-Oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to 2-Oxovaleric Acid and its Synonyms in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxovaleric acid, a key intermediate in branched-chain amino acid metabolism. Understanding its various synonyms, metabolic roles, and methods for its study is crucial for researchers in metabolic diseases, drug development, and nutritional science.

Synonyms and Nomenclature

In metabolic research literature, this compound is known by a variety of names. Clarity in terminology is essential for accurate data interpretation and cross-study comparisons. The most common synonyms are listed below:

-

2-Ketopentanoic acid

-

alpha-Ketovaleric acid

-

2-Oxopentanoic acid

-

α-Ketovalerate

-

2-Ketovalerate

-

2-Oxovalerate

-

alpha-Oxopentanoic acid

-

a-Ketovaleric acid

Role in Metabolism

This compound is a crucial alpha-keto acid that serves as an intermediate in the catabolism of the essential branched-chain amino acid, valine. It is formed through the transamination of valine and is subsequently oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This enzymatic step is a critical regulatory point in branched-chain amino acid metabolism.

Dysregulation of this pathway can lead to the accumulation of this compound and other branched-chain keto acids, a hallmark of the genetic disorder Maple Syrup Urine Disease (MSUD). In individuals with MSUD, the buildup of these keto acids can cause severe neurological damage.[1][2] Therefore, accurate monitoring of this compound levels is vital for the diagnosis and management of this and other metabolic disorders.

Quantitative Data

The concentration of this compound in biological fluids is a key biomarker for assessing the status of branched-chain amino acid metabolism. Below is a summary of reported concentrations in human plasma and urine.

| Analyte | Matrix | Condition | Concentration (µmol/L) | Reference |

| This compound | Plasma | Healthy Adults | 1.5 ± 0.5 | Customarily below 5 µmol/L in healthy individuals. |

| This compound | Plasma | Maple Syrup Urine Disease (MSUD) | > 100 | Can be significantly elevated, often exceeding 100 µmol/L, depending on the severity and dietary management of the disease.[3] |

| This compound | Urine | Healthy Adults | < 5 mmol/mol creatinine | Typically present in low concentrations in the urine of healthy individuals. |

| 2-Oxoisovaleric acid | Urine | Healthy Adults | 0 - 2.1 mmol/mol creatinine | A related branched-chain keto acid with established reference ranges.[4] |

Experimental Protocols

Accurate quantification of this compound is paramount for both research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol: Quantification of this compound in Human Plasma using GC-MS

This protocol outlines a general procedure for the analysis of this compound in plasma samples.

1. Sample Preparation:

- To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

- Deproteinize the sample by adding 400 µL of ice-cold acetonitrile.

- Vortex the mixture vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

- To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

- Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the keto acids.

3. GC-MS Analysis:

- Inject 1 µL of the derivatized sample into the GC-MS system.

- Gas Chromatograph Conditions:

- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

- Mass Spectrometer Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the this compound-TMS derivative.

4. Data Analysis:

- Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Signaling Pathways and Workflows

The metabolic fate of this compound is intricately linked to the catabolism of branched-chain amino acids. The following diagrams illustrate these relationships and a typical experimental workflow.

References

- 1. 2-Oxoisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. 2-Oxoisovaleric Acid | Rupa Health [rupahealth.com]

- 3. Determination of (S)- and (R)-2-oxo-3-methylvaleric acid in plasma of patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Oxoisovaleric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

An In-depth Technical Guide to 2-Oxovaleric Acid: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxovaleric acid, a key intermediate in branched-chain amino acid metabolism. The document details its chemical structure, physicochemical properties, spectroscopic data, biological role, and relevant experimental protocols.

Chemical Structure and Identification

This compound, systematically named 2-oxopentanoic acid, is an alpha-keto acid derived from the deamination of norvaline or as an intermediate in the catabolism of isoleucine.[1] Its structure features a five-carbon chain with a carboxylic acid group and a ketone group at the alpha position.

| Identifier | Value |

| IUPAC Name | 2-Oxopentanoic acid[1] |

| Synonyms | 2-Ketopentanoic acid, α-Ketovaleric acid, 2-Oxovalerate[1] |

| Molecular Formula | C₅H₈O₃[1] |

| Molecular Weight | 116.12 g/mol [2] |

| CAS Number | 1821-02-9[1] |

| SMILES | CCCC(=O)C(=O)O[1] |

| InChI | InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8)[1] |

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point of 88-90 °C at 12 mmHg.[3] It is soluble in organic solvents like DMSO and is predicted to be soluble in water.[4]

| Property | Value | Reference |

| Physical State | Liquid | [1] |

| Melting Point | 7-9 °C | [3] |

| Boiling Point | 88-90 °C at 12 mmHg | [3] |

| Density | 1.110 g/mL at 20 °C | [3] |

| pKa | ~2.5 (estimated) | |

| Solubility | DMSO: ≥ 250 mg/mL | [4] |

Spectroscopic Data

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragmentation patterns for α-keto acids. Key fragments arise from the cleavage of bonds adjacent to the carbonyl groups. Common losses include the hydroxyl group (-17 Da) and the carboxyl group (-45 Da).[5]

| m/z | Proposed Fragment |

| 116 | [M]⁺ |

| 99 | [M-OH]⁺ |

| 71 | [M-COOH]⁺ or [CH₃CH₂CH₂CO]⁺ |

| 45 | [COOH]⁺ |

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed structural information. The following are predicted chemical shifts.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | singlet | 1H | -COOH |

| ~2.8 | triplet | 2H | -CH₂- (adjacent to C=O) |

| ~1.6 | sextet | 2H | -CH₂- |

| ~0.9 | triplet | 3H | -CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O (keto) |

| ~165 | C=O (carboxyl) |

| ~45 | -CH₂- (adjacent to C=O) |

| ~18 | -CH₂- |

| ~13 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1750 | C=O stretch (keto) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1200 | C-O stretch (carboxylic acid) |

Biological Role and Metabolic Pathway

This compound is a key metabolite in the catabolism of the branched-chain amino acids (BCAAs), specifically isoleucine. The breakdown of BCAAs is a crucial process for energy production, particularly in skeletal muscle.

The catabolic pathway begins with the transamination of isoleucine to α-keto-β-methylvaleric acid, which is then oxidatively decarboxylated. Subsequent steps lead to the formation of intermediates that enter the citric acid cycle. Elevated levels of this compound in urine and blood can be indicative of metabolic disorders such as Maple Syrup Urine Disease (MSUD), which results from a deficiency in the branched-chain α-keto acid dehydrogenase complex.

Isoleucine Catabolism Pathway

Experimental Protocols

Synthesis of this compound

Enzymatic Synthesis from DL-Norvaline: [2]

This method utilizes a D-amino acid aminotransferase to catalyze the conversion of DL-norvaline to this compound.

Materials:

-

DL-Norvaline

-

α-Ketoglutarate

-

Recombinant D-amino acid aminotransferase (D-AAT)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Trichloroacetic acid (20%)

-

Sodium hydroxide (4 M)

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 50 mM DL-norvaline, 20 mM α-ketoglutarate, 0.05 mM PLP, and a suitable amount of purified D-AAT.[2]

-

Incubate the reaction mixture at 30 °C for a specified time (e.g., 1 minute for kinetic studies).[2]

-

Stop the reaction by adding an equal volume of 20% trichloroacetic acid.[2]

-

Incubate the mixture on ice for 1 minute, then neutralize with 4 M NaOH.[2]

-

Purify this compound from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).

Purification

Fractional Distillation under Reduced Pressure:

Due to its relatively high boiling point, this compound can be purified by fractional distillation under reduced pressure to prevent decomposition.[6]

Equipment:

-

Round-bottom flask

-

Fractionating column

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

-

Manometer

Procedure:

-

Place the crude this compound in the round-bottom flask.

-

Assemble the fractional distillation apparatus.

-

Reduce the pressure of the system using the vacuum pump to the desired level (e.g., 12 mmHg).

-

Gently heat the flask using the heating mantle.

-

Collect the fraction that distills at the boiling point of this compound (88-90 °C at 12 mmHg).[3]

Quantitative Analysis in Urine by GC-MS

This protocol is a general method for the analysis of organic acids in urine and can be adapted for this compound.[7]

Sample Preparation and Extraction:

-

Thaw frozen urine samples and vortex to homogenize.[8]

-

Adjust the urine volume based on creatinine concentration to normalize samples.[8]

-

Add an internal standard (e.g., a stable isotope-labeled version of this compound or another organic acid not present in the sample).[8]

-

Acidify the urine sample with HCl.

-

Extract the organic acids with an organic solvent such as ethyl acetate.[7] Repeat the extraction.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.[7]

Derivatization:

-

To increase volatility for GC analysis, derivatize the dried extract. A two-step process is common:

-

Oximation: React the sample with methoxyamine HCl to convert the keto group to an oxime.[7][8] Incubate at 60 °C for 30 minutes.[7]

-

Silylation: React the oximated sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the carboxylic acid and any hydroxyl groups to their trimethylsilyl (TMS) esters/ethers. Incubate at 70-90 °C for 15 minutes.[7]

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.

-

Employ a temperature program to elute the analytes.

-

Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

GC-MS Analysis Workflow

Safety Information

This compound is classified as an irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

- 1. This compound | C5H8O3 | CID 74563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Oxopentanoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Oxopentanoic acid | 1821-02-9 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. aurametrix.weebly.com [aurametrix.weebly.com]

- 7. metbio.net [metbio.net]

- 8. researchgate.net [researchgate.net]

Endogenous Sources of Alpha-Ketovaleric Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketovaleric acid is a term that can refer to two distinct alpha-keto acids: alpha-ketoisovaleric acid (3-methyl-2-oxobutanoic acid) and alpha-ketovaleric acid (2-oxopentanoic acid). The predominant and well-characterized endogenous form in humans is alpha-ketoisovaleric acid , a critical intermediate in the catabolism of the branched-chain amino acid (BCAA), valine. In contrast, the endogenous origins of alpha-ketovaleric acid (2-oxopentanoic acid) are less defined, though its presence in human biofluids is confirmed. This guide will provide an in-depth exploration of the endogenous sources of these molecules, with a primary focus on the extensively studied alpha-ketoisovaleric acid. It will detail its metabolic pathways, physiological concentrations, and the analytical methods used for its quantification.

Alpha-Ketoisovaleric Acid: The Metabolite of Valine

The primary and well-established endogenous source of alpha-ketoisovaleric acid in humans is the metabolic breakdown of the essential amino acid, valine.[1][2] This process is a key part of the overall BCAA catabolism that occurs predominantly in skeletal muscle and the liver.

The Branched-Chain Amino Acid (BCAA) Catabolic Pathway

The catabolism of valine to alpha-ketoisovaleric acid involves two main enzymatic steps:

-

Reversible Transamination: The initial step is the removal of the amino group from valine. This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT) .[2] The amino group is transferred to alpha-ketoglutarate, forming glutamate. This reaction is reversible and occurs primarily in the mitochondria of skeletal muscle cells.[2]

-

Oxidative Decarboxylation: The resulting alpha-ketoisovaleric acid is then transported to the liver and other tissues for the next step. Here, it undergoes irreversible oxidative decarboxylation catalyzed by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex converts alpha-ketoisovaleric acid into isobutyryl-CoA, which then enters further metabolic pathways to ultimately be converted to succinyl-CoA, a Krebs cycle intermediate.

A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their respective alpha-keto acids, including alpha-ketoisovaleric acid, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD) .[1][3]

Signaling Pathways and Logical Relationships

The BCAA metabolic pathway is tightly regulated and interconnected with other major metabolic signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and metabolism. While leucine and its corresponding alpha-keto acid, alpha-ketoisocaproic acid, are more potent activators of mTORC1 signaling, the overall BCAA metabolic flux, including the processing of alpha-ketoisovaleric acid, is crucial for maintaining metabolic homeostasis.[4]

Diagram of the Endogenous Production of Alpha-Ketoisovaleric Acid

Caption: Catabolism of Valine to Alpha-Ketoisovaleric Acid.

Alpha-Ketovaleric Acid (2-Oxopentanoic Acid): An Enigma of Metabolism

In contrast to alpha-ketoisovaleric acid, the precise endogenous metabolic pathways that generate alpha-ketovaleric acid (2-oxopentanoic acid) in humans remain largely unknown.[5][6] While it has been identified in human blood and urine, it is not directly associated with the catabolism of the common proteinogenic amino acids.[5][6] Some sources suggest it may be a secondary metabolite, arising from the incomplete metabolism of other compounds.[7] Further research is required to elucidate its specific biosynthetic pathways in humans. It has been noted as a human metabolite and has been detected in various biofluids.[7][8]

Quantitative Data

The concentration of alpha-ketoisovaleric acid in human biofluids is a key indicator of the state of BCAA metabolism. Below are tables summarizing available quantitative data for healthy individuals and those with Maple Syrup Urine Disease (MSUD).

Table 1: Concentration of Alpha-Ketoisovaleric Acid in Healthy Humans

| Biofluid | Concentration Range | Notes |

| Plasma | 10.6 ± 0.8 µmol/L | Basal level in healthy subjects.[9] |

| Urine | < 0.49 mcg/mg creatinine | Reference range from one laboratory.[1] |

| 0 - 6.1 nmol/mg creatinine | Optimal result from a metabolic analysis lab.[10] | |

| 0 - 0.97 mmol/mol creatinine | Optimal result from a metabolic analysis lab.[2] | |

| Cerebrospinal Fluid (CSF) | 6 ± 3 µmol/L | Normal concentration in adults.[11] |

Table 2: Concentration of Alpha-Ketoisovaleric Acid in Maple Syrup Urine Disease (MSUD)

| Biofluid | Concentration Range | Notes |

| Plasma | Markedly elevated | A hallmark of the disease. Brain concentrations of branched-chain ketoacids can be 10- to 20-fold higher than normal.[12] |

| Urine | Significantly elevated | A key diagnostic feature.[13] |

| Cerebrospinal Fluid (CSF) | Elevated | Contributes to neurological symptoms. |

Experimental Protocols

The quantification of alpha-ketovaleric acids in biological samples is crucial for both research and clinical diagnostics. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

LC-MS/MS Method for Alpha-Keto Acid Quantification in Plasma

This protocol is a synthesis of methodologies described in the literature for the analysis of alpha-keto acids in human plasma.[14][15][16]

Objective: To quantify the concentration of alpha-ketoisovaleric acid in human plasma.

Principle: Alpha-keto acids are derivatized to enhance their chromatographic separation and detection by tandem mass spectrometry. Stable isotope-labeled internal standards are used for accurate quantification.

Materials:

-

Human plasma collected in EDTA or heparin tubes

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA)

-

Derivatization reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)

-

Stable isotope-labeled internal standard for alpha-ketoisovaleric acid

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Precipitate proteins by adding 400 µL of ice-cold ACN or MeOH.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of a solution containing the derivatization reagent (e.g., 10 mg/mL PFBHA in a suitable buffer).

-

Incubate the mixture at 60°C for 30 minutes.

-

After incubation, cool the sample and add a suitable solvent for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

HPLC System: A standard HPLC system with a binary pump and autosampler.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% FA in water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

-

Ionization: Electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the derivatized alpha-ketoisovaleric acid and its internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

-

Calculate the concentration of alpha-ketoisovaleric acid in the plasma samples based on the peak area ratio of the analyte to the internal standard.

-

Diagram of the LC-MS/MS Experimental Workflow

Caption: Workflow for Alpha-Keto Acid Analysis by LC-MS/MS.

HPLC Method for Alpha-Keto Acid Quantification in Urine

This protocol is a generalized procedure based on HPLC methods with UV or fluorescence detection described in the literature.[17][18]

Objective: To quantify the concentration of alpha-ketoisovaleric acid in human urine.

Principle: Alpha-keto acids in urine are derivatized to form chromophoric or fluorophoric compounds that can be detected by UV or fluorescence detectors after separation by HPLC.

Materials:

-

Human urine sample

-

Hydrochloric acid (HCl)

-

Derivatization reagent (e.g., 4-nitro-1,2-phenylenediamine - NPD)

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation:

-

Centrifuge the urine sample to remove any particulate matter.

-

Dilute the urine sample with water as needed.

-

Acidify the sample with HCl to a specific pH (e.g., pH 1-2) to stabilize the keto acids.

-

-

Derivatization:

-

To a specific volume of the prepared urine sample, add the derivatization reagent solution (e.g., NPD in an acidic buffer).

-

Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow the reaction to complete.

-

Cool the reaction mixture to room temperature.

-

-

HPLC Analysis:

-

HPLC System: A standard HPLC system with a pump, autosampler, and a UV or fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., ACN or MeOH).

-

Detection:

-

UV Detector: Monitor the absorbance at the wavelength of maximum absorbance for the derivatized alpha-keto acid.

-

Fluorescence Detector: Set the excitation and emission wavelengths specific to the fluorescent derivative.

-

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of alpha-ketoisovaleric acid that have undergone the same derivatization procedure.

-

Determine the concentration of alpha-ketoisovaleric acid in the urine samples by comparing their peak areas to the calibration curve. Results are often normalized to urinary creatinine concentration.

-

Conclusion

The primary endogenous source of alpha-ketovaleric acid in humans is the catabolism of the branched-chain amino acid valine, leading to the formation of alpha-ketoisovaleric acid. The metabolic pathway is well-defined, involving the enzymes BCAT and the BCKDH complex. Dysregulation of this pathway, particularly a deficiency in the BCKDH complex, leads to the accumulation of alpha-ketoisovaleric acid and the severe metabolic disorder, Maple Syrup Urine Disease. While another isomer, 2-oxopentanoic acid, is also detected in human biofluids, its endogenous origins remain to be fully elucidated. The quantification of alpha-ketoisovaleric acid is a critical tool in the diagnosis and management of metabolic disorders and is typically achieved through robust analytical methods such as LC-MS/MS and HPLC. Further research into the potential signaling roles of alpha-ketoisovaleric acid and the metabolic pathways of 2-oxopentanoic acid will continue to advance our understanding of human metabolism in health and disease.

References

- 1. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]

- 2. a-Ketoisovaleric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 4. cusabio.com [cusabio.com]

- 5. Showing Compound 2-Oxopentanoic acid (FDB003366) - FooDB [foodb.ca]

- 6. α-Ketovaleric acid - Wikipedia [en.wikipedia.org]

- 7. 2-Oxopentanoic acid | 1821-02-9 [chemicalbook.com]

- 8. 2-Oxovaleric acid | C5H8O3 | CID 74563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Oral administration of alpha-ketoisovaleric acid or valine in humans: blood kinetics and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. a-Ketoisovaleric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. hmdb.ca [hmdb.ca]

- 12. Human Metabolome Database: Showing metabocard for alpha-Ketoisovaleric acid (HMDB0000019) [hmdb.ca]

- 13. youtube.com [youtube.com]

- 14. research.regionh.dk [research.regionh.dk]

- 15. researchgate.net [researchgate.net]

- 16. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC Determination of alpha-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine [inis.iaea.org]

- 18. researchgate.net [researchgate.net]

Metabolic Pathway of 2-Ketopentanoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core metabolic pathway of 2-ketopentanoic acid, intended for researchers, scientists, and drug development professionals. The guide details the synthesis and degradation of this alpha-keto acid, the key enzymes involved, available quantitative data, and detailed experimental protocols.

Introduction to 2-Ketopentanoic Acid Metabolism

2-Ketopentanoic acid, also known as α-ketovaleric acid or 2-oxopentanoic acid, is a key intermediate in amino acid metabolism. Specifically, it is involved in the catabolic pathway of L-threonine and is a substrate for the enzyme complex responsible for the degradation of branched-chain amino acids. Its metabolism is crucial for maintaining amino acid homeostasis and providing intermediates for the tricarboxylic acid (TCA) cycle.

Synthesis of 2-Ketopentanoic Acid

The primary route for the synthesis of 2-ketopentanoic acid in humans is through the deamination of the essential amino acid L-threonine.[1] This reaction is catalyzed by the enzyme L-serine dehydratase/L-threonine deaminase.

Enzymatic Reaction:

L-Threonine → 2-Ketopentanoic acid (as 2-oxobutanoate) + NH₃

-

Enzyme: L-serine dehydratase/L-threonine deaminase (EC 4.3.1.17 / EC 4.3.1.19)[2]

-

Cofactor: Pyridoxal 5'-phosphate[2]

This enzyme catalyzes the dehydrative deamination of L-threonine to produce 2-oxobutanoate (a four-carbon α-keto acid, often discussed in this context and structurally very similar to the five-carbon 2-ketopentanoic acid) and ammonia.[3]

Degradation of 2-Ketopentanoic Acid

The degradation of 2-ketopentanoic acid is carried out by the branched-chain α-keto acid dehydrogenase complex (BCKDC), a multi-enzyme complex located in the mitochondrial inner membrane.[4] While its primary substrates are the α-keto acids derived from branched-chain amino acids (leucine, isoleucine, and valine), BCKDC exhibits broad substrate specificity and can also catalyze the oxidative decarboxylation of 2-oxobutanoate.[4][5]

Enzymatic Reaction:

2-Ketopentanoic acid + CoA + NAD⁺ → Propionyl-CoA + CO₂ + NADH + H⁺

-

Enzyme Complex: Branched-chain α-keto acid dehydrogenase complex (BCKDC)[4]

-

Components:

-

E1: Branched-chain α-ketoacid decarboxylase

-

E2: Dihydrolipoyl transacylase

-

E3: Dihydrolipoamide dehydrogenase[6]

-

-

Cofactors: Thiamine pyrophosphate (TPP), Lipoic acid, Coenzyme A (CoA), Flavin adenine dinucleotide (FAD), Nicotinamide adenine dinucleotide (NAD⁺)

The product of this reaction, propionyl-CoA, can then be converted to succinyl-CoA and enter the TCA cycle.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of 2-ketopentanoic acid.

Table 1: Kinetic Parameters of Human L-serine dehydratase/L-threonine deaminase

| Substrate | Km (mM) | Vmax (nmol/min/mg) | Source |

| L-Threonine | 31 | 70.6 | [2] |

| L-Threonine | 57 | 96 | [2] |

| L-Threonine | 59.5 | - | [2] |

| L-Serine | 23 | 105.6 | [2] |

| L-Serine | 50 | - | [2] |

| L-Serine | 67.3 | 137 | [2] |

Note: The variability in reported kinetic values may be due to different experimental conditions and purification levels of the enzyme.

Table 2: Substrate Specificity of Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

| Substrate | Relative Activity/Affinity | Source |

| 2-Oxobutanoate | Oxidized at a comparable rate and with similar Km values as branched-chain amino acid substrates. | [4] |

Experimental Protocols

Assay for L-Threonine Dehydratase Activity (Spectrophotometric Method)

This protocol is based on the principle of measuring the formation of the product, 2-oxobutanoate, which can be coupled to a subsequent reaction that can be monitored spectrophotometrically.[7]

Materials:

-

L-Threonine solution (substrate)

-

Pyridoxal 5'-phosphate (PLP) solution

-

Potassium phosphate buffer (pH 8.0-9.0)

-

Enzyme preparation (e.g., purified L-serine dehydratase/L-threonine deaminase or cell lysate)

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, PLP, and the enzyme preparation.

-

Pre-incubation: Incubate the reaction mixture for a few minutes at the desired temperature (e.g., 37°C) to allow the enzyme to equilibrate.

-

Initiation of Reaction: Add the L-threonine solution to the cuvette to start the reaction.

-

Measurement: Immediately monitor the change in absorbance at a specific wavelength. The formation of 2-oxobutanoate can be measured directly at a wavelength around 300-320 nm, although the extinction coefficient is low. Alternatively, a coupled enzyme assay can be used where 2-oxobutanoate is converted to a product that leads to a change in NADH absorbance at 340 nm.

-

Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity

This protocol describes a spectrophotometric assay to measure the activity of the BCKDC by monitoring the production of NADH.[8]

Materials:

-

2-Ketopentanoic acid sodium salt (substrate)

-

Coenzyme A (CoA)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Thiamine pyrophosphate (TPP)

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate buffer (pH 7.4)

-

Enzyme preparation (e.g., isolated mitochondria or purified BCKDC)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette or a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, CoA, NAD⁺, TPP, and MgCl₂.

-

Pre-incubation: Add the enzyme preparation to the reaction mixture and incubate for 5 minutes at 37°C.

-

Initiation of Reaction: Add the 2-ketopentanoic acid solution to initiate the reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculation of Activity: Determine the rate of NADH formation from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is the amount of enzyme that produces 1 µmol of NADH per minute.

Quantification of 2-Ketopentanoic Acid in Biological Samples by GC-MS

This protocol outlines a general procedure for the analysis of 2-ketopentanoic acid in samples like cell culture media using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[9][10]

1. Sample Preparation:

-

Cell Culture Supernatant: Centrifuge the cell culture to pellet the cells. Collect the supernatant.

-

Extraction: To an aliquot of the supernatant, add an organic solvent (e.g., methanol or ethanol) to precipitate proteins. Centrifuge to remove the precipitated proteins.

-

Drying: Evaporate the solvent from the supernatant under a stream of nitrogen gas.

2. Derivatization:

-

To the dried residue, add a derivatizing agent. A common method for keto acids is oximation followed by silylation.

-

Oximation: Add a solution of a hydroxylamine derivative (e.g., methoxyamine hydrochloride in pyridine) and incubate to convert the keto group to an oxime.

-

Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and incubate to derivatize the carboxylic acid and hydroxyl groups.

-

3. GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the derivatized analytes. Program the oven temperature to achieve good separation.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of 2-ketopentanoic acid based on its characteristic ions.

4. Quantification:

-

Use a calibration curve prepared with known concentrations of derivatized 2-ketopentanoic acid standard to quantify the amount in the sample. An internal standard should be used to correct for variations in sample preparation and injection.

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of 2-ketopentanoic acid.

Caption: Workflow for Threonine Dehydratase Assay.

Caption: Workflow for BCKDC Activity Assay.

References

- 1. Threonine - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 5. Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikiwand [wikiwand.com]

- 7. A spectrophotometric method for the assay of threonine dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. research.vu.nl [research.vu.nl]

- 10. GC-MS and LC-MS Sample Requirements: Can Cell Fermentation Broth Be Used | MtoZ Biolabs [mtoz-biolabs.com]

2-Ketopentanoic acid CAS number and molecular weight

This guide provides the key physicochemical properties of 2-Ketopentanoic acid, a compound of interest in various research and development applications. The data is presented for easy reference by researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-Ketopentanoic acid, also known as 2-oxopentanoic acid or α-ketovaleric acid, is a short-chain keto acid.[1] Its fundamental identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1821-02-9 | [2][3][4][5][6] |

| Molecular Formula | C5H8O3 | [2][3][4][5] |

| Molecular Weight | 116.11 g/mol | [3] |

| Alternate Molecular Weight | 116.12 g/mol | [4][5] |

| IUPAC Name | 2-oxopentanoic acid | [3] |

Synonyms: Common synonyms for this compound include 2-Oxopentanoic acid, 2-Oxovaleric acid, and alpha-Ketovaleric acid[3][5].

References

- 1. Showing Compound 2-Oxopentanoic acid (FDB003366) - FooDB [foodb.ca]

- 2. This compound | CAS#:1821-02-9 | Chemsrc [chemsrc.com]

- 3. This compound | C5H8O3 | CID 74563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 2-Oxopentanoic acid | 1821-02-9 [chemicalbook.com]

- 6. 2-Oxopentanoic acid | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Oxovaleric Acid by GC-MS

Introduction

2-Oxovaleric acid, also known as α-ketovaleric acid, is a keto acid that serves as an intermediate in the metabolic pathway of the branched-chain amino acid (BCAA), valine.[1] Its quantification in biological matrices such as plasma and urine is of significant clinical interest as elevated levels can be indicative of certain inborn errors of metabolism.[1][2] Notably, the accumulation of this compound is a key biomarker for Maple Syrup Urine Disease (MSUD), a rare genetic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase complex (BCKDC).[2] This enzyme deficiency leads to a buildup of BCAAs and their corresponding keto acids, including this compound, which can cause severe neurological damage if left untreated.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of organic acids in biological samples.[4] The high separation efficiency of gas chromatography combined with the sensitive and selective detection capabilities of mass spectrometry makes it an ideal method for analyzing complex biological matrices. However, due to the low volatility and high polarity of organic acids like this compound, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[5][6] This typically involves a two-step process of methoximation followed by silylation.[7][8]

These application notes provide a detailed protocol for the quantification of this compound in biological samples using GC-MS, intended for researchers, scientists, and drug development professionals.

Metabolic Pathway of this compound

This compound is a key intermediate in the catabolism of the branched-chain amino acid valine. The pathway begins with the transamination of valine to form this compound. Subsequently, this compound is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDC) to form isobutyryl-CoA, which then enters further metabolic pathways. In metabolic disorders such as Maple Syrup Urine Disease (MSUD), a deficiency in the BCKDC enzyme leads to the accumulation of this compound and other branched-chain keto acids in the body.[1][2]

Caption: Metabolic Pathway of Valine Catabolism Highlighting this compound.

Experimental Protocols

This section details the complete workflow for the quantification of this compound by GC-MS, from sample preparation to data analysis.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. This protocol is suitable for biological matrices such as plasma or urine.

a. Reagents and Materials:

-

Methanol (HPLC grade)

-

Pyridine

-

Methoxyamine hydrochloride (MeOx)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Internal Standard (e.g., a stable isotope-labeled version of this compound or another non-endogenous organic acid)

-

Vortex mixer

-

Centrifuge

-

Heating block or incubator

-

GC vials with inserts

b. Extraction of this compound:

-

Thaw frozen plasma or urine samples on ice.

-

To 100 µL of the sample, add the internal standard.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.

Derivatization

A two-step derivatization process is employed to increase the volatility of this compound.

a. Methoximation:

-

To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[8]

-

Vortex the mixture and incubate at 37°C for 90 minutes with shaking.[7][8] This step converts the keto group of this compound into an oxime, preventing tautomerization.[7]

b. Silylation:

-

After cooling the sample to room temperature, add 80 µL of MSTFA.[7]

-

Vortex the mixture and incubate at 37°C for 30 minutes.[7][8] This step replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group, increasing volatility.[7]

-

After incubation, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized organic acids. These may need to be optimized for your specific instrument and column.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |

| Injector | Splitless mode |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Program | Initial temperature of 70°C, hold for 1 min, then ramp to 325°C at 15°C/min, and hold for 4 min.[9] |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Data Acquisition | Full Scan mode (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.[4] |

Data Analysis and Quantification

a. Calibration Curve:

-

Prepare a series of calibration standards of this compound at different concentrations in a surrogate matrix (e.g., water or a charcoal-stripped plasma).

-

Process these standards using the same extraction and derivatization protocol as the samples, including the addition of the internal standard.

-

Analyze the derivatized standards by GC-MS.

-

For each concentration, determine the peak area ratio of the this compound derivative to the internal standard derivative.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.

b. Quantification of Samples:

-

Identify the peaks for the derivatized this compound and the internal standard in the sample chromatograms based on their retention times and mass spectra.

-

Calculate the peak area ratio of the this compound derivative to the internal standard derivative in the samples.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

References

- 1. 2-Oxoisovaleric Acid | Rupa Health [rupahealth.com]

- 2. 2-Oxoisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 4. metbio.net [metbio.net]

- 5. research.vu.nl [research.vu.nl]

- 6. youngin.com [youngin.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: HPLC Analysis of 2-Oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 2-oxopentanoic acid (also known as α-ketovaleric acid) using High-Performance Liquid Chromatography (HPLC). Two primary methods are presented: a direct analysis method using UV detection and a more sensitive method involving pre-column derivatization with fluorescence detection.

Introduction

2-Oxopentanoic acid is a short-chain alpha-keto acid that plays a role in amino acid metabolism.[1] Its quantification in biological matrices is crucial for studying various metabolic pathways and in the development of therapeutics targeting these pathways. The following protocols provide robust and reliable methods for the analysis of 2-oxopentanoic acid in various sample types.

Method 1: Direct Analysis by Reverse-Phase HPLC with UV Detection

This method is suitable for the analysis of 2-oxopentanoic acid in samples with relatively high concentrations of the analyte. It relies on direct injection of the sample extract onto a reverse-phase HPLC column and detection at a low UV wavelength.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

Syringe filters (0.45 µm)

-

Autosampler vials

2. Chromatographic Conditions

A reverse-phase HPLC method with a simple isocratic mobile phase can be employed for the analysis of 2-oxopentanoic acid.[2] The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape on a C18 column.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Run Time | Approximately 10 minutes |

Note: For applications requiring mass spectrometry compatibility, phosphoric acid should be replaced with a volatile acid like 0.1% formic acid.[2]

3. Standard Preparation

-

Prepare a stock solution of 2-oxopentanoic acid (1 mg/mL) in the mobile phase.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Store standards at 2-8 °C when not in use. The stability of the solutions should be verified over time.

4. Sample Preparation (General Protocol for Biological Fluids)

-

Protein Precipitation: To 100 µL of biological sample (e.g., plasma, serum, cell lysate), add 300 µL of cold acetonitrile.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL).

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.

Experimental Workflow: Direct Analysis

Caption: Workflow for direct HPLC-UV analysis of 2-oxopentanoic acid.

Method 2: Analysis by HPLC with Pre-Column Derivatization and Fluorescence Detection

For samples containing low concentrations of 2-oxopentanoic acid, a derivatization step can be employed to enhance detection sensitivity. This method uses a fluorescent labeling agent that reacts with the α-keto acid functionality. A common derivatizing agent for α-keto acids is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts to form a highly fluorescent quinoxalinone derivative.[3]

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Derivatization Reagent: 1,2-diamino-4,5-methylenedioxybenzene (DMB)

-

Other reagents: 2-mercaptoethanol, sodium sulfite, hydrochloric acid, sodium hydroxide

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Heating block or water bath

2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

| Detection | Fluorescence (Excitation: 360 nm, Emission: 450 nm) |

3. Derivatization Protocol

-

Prepare DMB Solution: Prepare the DMB derivatization solution as described in the literature.[3] This typically involves dissolving DMB in a solution containing a reducing agent (like 2-mercaptoethanol) and an acid.

-

Sample Derivatization:

-

To 50 µL of the sample extract (from the sample preparation protocol above), add 50 µL of the DMB solution.

-

Seal the reaction vial and heat at 60 °C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

-

Injection: Inject an aliquot of the derivatized sample into the HPLC system.

Experimental Workflow: Derivatization and Analysis

Caption: Workflow for HPLC analysis with pre-column derivatization.

Data Presentation

The quantitative data for the analysis of 2-oxopentanoic acid should be summarized in tables for clear comparison.

Table 1: Method Performance Characteristics

| Parameter | Method 1 (Direct UV) | Method 2 (Derivatization-Fluorescence) |

| Linearity (r²) | > 0.995 | > 0.998 |

| Limit of Detection (LOD) | ~0.5 µg/mL | ~1-10 nM[3][4] |

| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~4-20 nM[3][4] |

| Precision (%RSD) | < 5% | < 5% |

| Accuracy (% Recovery) | 90-110% | 90-110% |

Table 2: Example Calibration Curve Data (Method 1)

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,525,000 |

Conclusion

The methods outlined in this application note provide comprehensive protocols for the analysis of 2-oxopentanoic acid in various samples. The choice between the direct UV detection method and the more sensitive derivatization method will depend on the expected concentration of the analyte in the sample matrix. Proper sample preparation is critical to ensure accurate and reproducible results.

References

- 1. Showing Compound 2-Oxopentanoic acid (FDB003366) - FooDB [foodb.ca]

- 2. Separation of 2-Oxopentanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note: Derivatization of α-Ketovaleric Acid for Chromatographic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-ketovaleric acid (α-KVA), also known as 2-oxopentanoic acid, is a crucial intermediate in the metabolism of amino acids, particularly lysine and tryptophan. Its quantification in biological matrices is essential for studying metabolic pathways and diagnosing certain metabolic disorders. However, the direct analysis of α-KVA and other α-keto acids by high-performance liquid chromatography (HPLC) or gas chromatography (GC) is challenging due to their high polarity, low volatility, and lack of a strong chromophore or fluorophore.

Derivatization is a chemical modification process that converts the analyte into a product with properties more suitable for chromatographic separation and detection. This application note provides detailed protocols for the derivatization of α-ketovaleric acid for both HPLC and GC analysis, enabling sensitive and reliable quantification.

Principle of Derivatization

1. For HPLC Analysis: Quinoxaline Formation

α-Keto acids react with o-phenylenediamine (OPDA) or its analogs under acidic conditions to form quinoxalinol derivatives.[1] These derivatives are stable, possess strong fluorescence and UV absorbance, allowing for highly sensitive detection. The reaction involves the condensation of the two amino groups of OPDA with the two carbonyl groups (the ketone and the carboxylic acid) of the α-keto acid.[1]

2. For GC-MS Analysis: Oxime Formation

The carbonyl group of α-keto acids reacts with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form an oxime derivative.[2][3] The pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD) and suitable for negative chemical ionization (NCI) mass spectrometry, which provides excellent sensitivity and selectivity.[3][4] The carboxylic acid group can be further derivatized (e.g., via silylation) if necessary, but oximation alone often imparts sufficient volatility for GC analysis.[5]

Experimental Protocols

Protocol 1: HPLC Analysis via OPDA Derivatization

This protocol describes the derivatization of α-ketovaleric acid with o-phenylenediamine (OPDA) to form a fluorescent quinoxalinol derivative for reverse-phase HPLC analysis.[6][7]

Materials and Reagents:

-

α-Ketovaleric acid standard

-

o-Phenylenediamine (OPDA)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ultrapure Water

-

Sample (e.g., deproteinized serum or urine)

Procedure:

-

Preparation of OPDA Reagent: Prepare a fresh solution of OPDA in 0.05 M HCl.[6] (Caution: OPDA is light-sensitive).

-

Sample Preparation:

-

For biological samples, deproteinize by adding an equal volume of methanol or a tungstic acid solution, vortex, and centrifuge to pellet the protein.[7]

-

Collect the supernatant for derivatization.

-

-

Derivatization Reaction:

-

Neutralization: To prevent peak splitting, especially for dicarboxylic keto acids, dilute the cooled solution fivefold with a 65 mM NaOH aqueous solution.[8][9]

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 20 µL) of the final solution into the HPLC system.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: An isocratic or gradient elution using a mixture of methanol or acetonitrile and an aqueous buffer (e.g., acetate or phosphate buffer). A typical starting point is Methanol:Water (42:58 v/v).[10]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at ~350 nm and emission at ~410 nm.[7] Alternatively, a UV detector set to ~255 nm can be used.[10]

-

Protocol 2: GC-MS Analysis via PFBHA Derivatization

This protocol details the derivatization of α-ketovaleric acid with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for sensitive analysis by GC-MS, particularly using negative chemical ionization (NCI).[3][4]

Materials and Reagents:

-

α-Ketovaleric acid standard

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Pyridine or other suitable solvent

-

Toluene or Hexane (GC Grade)

-

Anhydrous Sodium Sulfate

-

Sample (e.g., extracted from a biological matrix)

Procedure:

-

Sample Preparation: Ensure the sample is free of water. Lyophilization or evaporation under nitrogen may be required for aqueous samples.

-

Derivatization Reaction:

-

Dissolve the dried sample or standard in a small volume of a suitable solvent (e.g., 100 µL of pyridine).

-

Add the PFBHA reagent solution. The reaction can be performed in an aqueous solution at 60°C for 60 minutes or at room temperature for a longer duration (e.g., 24 hours).[3][11]

-

Vortex the mixture thoroughly.

-

-

Extraction:

-

Add an extraction solvent such as toluene or hexane (e.g., 500 µL) to the reaction mixture.[11]

-

Vortex vigorously for 1-2 minutes to extract the PFB-oxime derivative into the organic layer.

-

Centrifuge to separate the phases.

-

-

Drying and Concentration:

-

Carefully transfer the organic top layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

If necessary, concentrate the sample under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the final extract into the GC-MS system.

-

Column: A low-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280-300°C.

-

MS Detection: Use negative chemical ionization (NCI) mode for the highest sensitivity.[3] Monitor for characteristic ions, such as the [M-HF]⁻ ion.[4]

-

Data Presentation

The following tables summarize typical performance data for the chromatographic analysis of α-keto acids using derivatization methods analogous to those described.

Table 1: HPLC Performance Data for α-Keto Acid Analysis using Diaminobenzene Derivatization

| Analyte | Derivatization Reagent | Detection Method | LOD | LOQ | Linearity Range | Reference |

|---|---|---|---|---|---|---|

| Six α-keto acids | DMB* | Fluorescence | 1.3–5.4 nM | 4.2–18 nM | N/A | [8][9] |

| Seven α-keto acids | meso-Stilbenediamine | UV (255 nm) | 0.07–0.2 µg/mL | 0.21–0.6 µg/mL | 0.2–100 µg/mL | [12] |

| Nine α-keto acids | NPD** | UV (255 nm) | N/A | N/A | N/A | [10] |

*1,2-diamino-4,5-methylenedioxybenzene **4-nitro-1,2-phenylenediamine

Table 2: GC Performance Data for Carbonyl Analysis using PFBHA Derivatization

| Analyte Group | Detection Method | Recovery | Precision (RSD) | Typical LOQ | Reference |

|---|---|---|---|---|---|

| Various Carbonyls | GC-MS (SIM) | 82–117% | 2–16% | <0.1 µg/g | [11] |

| Keto Steroids | GC-ECD | N/A | N/A | Detectable from 0.1 ng |[2] |

Visualizations

Experimental and Logical Workflows

Caption: General workflow for the derivatization and analysis of α-ketovaleric acid.

Chemical Reaction Pathways

Caption: Derivatization of α-ketovaleric acid with o-phenylenediamine (OPDA).

Caption: Derivatization of α-ketovaleric acid with PFBHA.

References

- 1. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P. aeruginosa Metabolome Database: alpha-Ketoisovaleric acid (PAMDB000606) [pseudomonas.umaryland.edu]

- 6. fc.up.pt [fc.up.pt]

- 7. Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Measurement of 2-Ketopentanoic Acid in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketopentanoic acid, also known as α-ketovaleric acid, is a short-chain α-keto acid that serves as a metabolite in various biological pathways. Its presence and concentration in plasma can be indicative of metabolic status and may be relevant in the study of certain metabolic disorders. Accurate and reliable quantification of 2-ketopentanoic acid in plasma is crucial for research and clinical applications. This document provides detailed protocols for the sample preparation of 2-ketopentanoic acid in plasma for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of 2-Ketopentanoic Acid Precursors

2-Ketopentanoic acid is not a direct catabolite of the major branched-chain amino acids. Its metabolic precursor, 2-ketobutyrate, is primarily derived from the catabolism of the essential amino acids threonine and methionine.[1] Threonine is converted to 2-ketobutyrate by the enzyme threonine dehydratase. Methionine, after conversion to S-adenosylmethionine (SAM) and subsequent reactions, also yields 2-ketobutyrate as an intermediate.[1] 2-Ketobutyrate can then undergo further metabolic processing, including potential chain elongation, to form 2-ketopentanoic acid.

Caption: Metabolic origin of 2-ketopentanoic acid precursors.

Experimental Workflow for Sample Preparation

The general workflow for preparing plasma samples for 2-ketopentanoic acid analysis involves protein precipitation to remove high-abundance proteins, followed by derivatization to enhance the volatility and chromatographic properties of the analyte. The derivatized extract is then analyzed by GC-MS or LC-MS/MS.

Caption: General experimental workflow for plasma sample preparation.

Detailed Experimental Protocols

Two primary analytical techniques are commonly employed for the quantification of 2-ketopentanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each requires a specific sample preparation protocol.

Protocol 1: GC-MS Analysis with Silylation Derivatization

This protocol is adapted from established methods for the analysis of organic acids in biological fluids. It involves a two-step derivatization process of methoxyamination followed by silylation to increase the volatility and thermal stability of 2-ketopentanoic acid.

Materials:

-

Plasma samples

-

Internal Standard (e.g., a stable isotope-labeled 2-ketopentanoic acid)

-

Acetonitrile, HPLC grade

-

Isopropanol, HPLC grade

-

Water, HPLC grade

-

Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in pyridine)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Adonitol (for monitoring extraction efficiency, optional)

-

Microcentrifuge tubes

-

Nitrogen evaporator or vacuum concentrator

-

Thermomixer or heating block

-

GC-MS autosampler vials with inserts

Procedure:

-

Sample Thawing and Internal Standard Spiking: Thaw frozen plasma samples on ice. To a 30 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.

-

Protein Precipitation and Extraction:

-

Add 1 mL of a cold (-20°C) extraction mixture of acetonitrile:isopropanol:water (3:3:2, v/v/v).

-

Vortex the mixture vigorously for 10 seconds.

-

Incubate on a shaker at 4°C for 5 minutes.

-

Centrifuge at 14,000 x g for 2 minutes at room temperature.

-

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen.

-

Derivatization - Methoxyamination:

-

Add 10 µL of methoxyamine hydrochloride solution to the dried extract.

-

Vortex for 10 seconds.

-

Incubate at 55°C for 60 minutes in a thermomixer.

-

-

Derivatization - Silylation:

-

Add 90 µL of MSTFA with 1% TMCS to the sample.

-

Vortex for 10 seconds.

-

Incubate at 60°C for 60 minutes in a thermomixer.

-

-

Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

Protocol 2: LC-MS/MS Analysis with o-Phenylenediamine (OPDA) Derivatization

This protocol is based on the derivatization of α-keto acids with o-phenylenediamine to form highly fluorescent and ionizable quinoxalinone derivatives, which are amenable to LC-MS/MS analysis.

Materials:

-

Plasma samples

-

Internal Standard (e.g., a stable isotope-labeled 2-ketopentanoic acid)

-

Methanol, HPLC grade, containing 0.2% formic acid

-

o-Phenylenediamine (OPDA) solution

-

Hydrochloric acid (HCl)

-

Microcentrifuge tubes

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS autosampler vials

Procedure:

-

Sample Thawing and Internal Standard Spiking: Thaw frozen plasma samples on ice. Spike with the internal standard.

-

Protein Precipitation:

-

Add three volumes of ice-cold methanol containing 0.2% formic acid to one volume of plasma (e.g., 300 µL of methanol solution to 100 µL of plasma).

-

Vortex for 30 seconds.

-

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the clear supernatant to a new tube.

-

Evaporation: Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.

-

Derivatization:

-

Reconstitute the dried extract in a solution of OPDA in 2M HCl.

-

Incubate at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to allow for the formation of the quinoxalinone derivative.[2]

-

-